molecular formula C17H23ClN2O3 B11028556 N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11028556
M. Wt: 338.8 g/mol
InChI Key: NTJCYSTZXBFEJT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and various substituents including a chloro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23ClN2O3/c1-11(2)6-7-20-10-12(8-16(20)21)17(22)19-13-4-5-15(23-3)14(18)9-13/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,22)

InChI Key

NTJCYSTZXBFEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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